2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at position 1 and a chloro-acetyl-ethyl-amino substituent at position 2.
Properties
IUPAC Name |
benzyl 2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-19(16(21)11-18)12-15-9-6-10-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRPUGQPXCGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353943-86-8, is a compound belonging to the pyrrolidine class of alkaloids. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and pharmacological applications. This article reviews the biological activity of this compound, emphasizing its antibacterial and antifungal properties, synthesis methods, and research findings.
- Molecular Formula: C17H23ClN2O3
- Molecular Weight: 338.83 g/mol
- Structural Characteristics: The compound features a pyrrolidine ring with a carboxylic acid and a benzyl ester functional group, which may influence its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated significant antibacterial and antifungal activities against various pathogenic strains.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL | |
| Candida albicans | 0.0048 mg/mL |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of the chloroacetyl group enhances the lipophilicity of the molecule, facilitating better penetration into microbial cells .
Study on Antibacterial Activity
In a study published in MDPI, various pyrrolidine derivatives were synthesized and evaluated for their antibacterial properties. The results showed that compounds similar to this compound had MIC values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as S. aureus and E. coli . Notably, the compound was able to achieve complete bacterial death within 8 hours of exposure.
Research on Antifungal Properties
Another investigation focused on the antifungal properties of pyrrolidine derivatives, where it was found that compounds with similar structures demonstrated significant efficacy against Candida species with MIC values comparable to those observed in antibacterial tests . This suggests that the compound could serve dual roles in antimicrobial therapy.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrrolidine Ring: Starting from proline or related precursors.
- Acetylation: The introduction of chloroacetyl groups via acylation reactions.
- Benzyl Ester Formation: Reaction with benzyl alcohol under acidic conditions to form the final ester product.
These synthetic routes are crucial for optimizing yield and purity for subsequent biological testing .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets relevant to various diseases.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Pyrrolidine derivatives have been investigated for their antimicrobial effects. The introduction of chloroacetyl and ethyl amino groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymes, making it a candidate for further development as an antibiotic agent .
Pharmacological Studies
Pharmacological studies are crucial for understanding the therapeutic potential of this compound.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related compounds suggest they could inhibit proteases or kinases, which play essential roles in cancer and other diseases .
Neuropharmacology
Given the presence of a pyrrolidine ring, this compound might also influence neurotransmitter systems. Research on similar structures has indicated potential effects on neurotransmitter uptake and receptor modulation, which could lead to applications in treating neurological disorders .
Several case studies have been conducted to evaluate the efficacy and safety of this compound and its derivatives:
Case Study: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced tumor size in xenograft models, suggesting the potential for clinical applications in oncology .
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against various bacterial strains, revealing that the compound exhibited significant inhibition zones compared to control substances, indicating its potential as a novel antibiotic .
Comparison with Similar Compounds
Key Differences:
- Substituent Effects : The target compound’s chloro-acetyl group contrasts with the hydroxy-ethyl group in the analog from –4, significantly altering polarity and reactivity. The chloro substituent enhances electrophilicity and lipophilicity compared to the hydrophilic hydroxy group .
- Ester Groups : The benzyl ester in the target compound may exhibit greater stability under acidic conditions compared to the methyl ester in the patent compound, as benzyl esters are less prone to hydrolysis in acidic environments .
Physicochemical Properties
- Boiling Point and Density : The hydroxy analog (–4) has a boiling point of 436.1±45.0°C and density of 1.19±0.1 g/cm³ . The target compound’s chloro-acetyl group likely increases its molecular weight (349.83 vs. 278.35) and density compared to the hydroxy analog.
- Solubility : The hydroxy-ethyl group in the analog enhances hydrophilicity, whereas the chloro-acetyl group in the target compound may favor organic solubility.
pH-Dependent Stability of Benzyl Ester Group
demonstrates that benzyl ester bonds form efficiently at pH 4, with acidic conditions favoring their stability . This suggests the target compound’s benzyl ester group is likely stable in acidic environments, whereas methyl esters (e.g., in the patent compound) may require neutral or basic conditions for optimal stability.
Preparation Methods
Chiral Pyrrolidine Precursor Preparation
The pyrrolidine ring is often derived from L-proline or its protected derivatives due to commercial availability and inherent chirality. In one protocol, L-proline is reacted with di-tert-butyl dicarbonate in tertiary butanol to form N-Boc-protected intermediates, achieving yields >90%. Alternative routes utilize cyclization reactions of δ-amino esters, such as the lithium bis(trimethylsilyl)amide (LDA)-mediated cyclization of 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate. This step, conducted at -78°C in tetrahydrofuran (THF), produces 2,3-dihydro-1H-pyrrole derivatives with 75.6% yield.
Key reaction parameters:
-
Temperature: -78°C for enolate formation
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Base: LDA (2.0 equiv)
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Quenching: Acetic acid/water mixture
Installation of the Ethyl-Amino-Methyl Group
The ethyl-amino-methyl side chain is introduced via nucleophilic alkylation. A representative method involves:
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Deprotonation of the pyrrolidine nitrogen using sodium hydride in THF.
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Reaction with (bromomethyl)ethylamine hydrochloride (1.2 equiv) at 0–25°C.
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Neutralization with aqueous NH₄Cl and extraction with ethyl acetate.
This step requires careful control of base strength to avoid N-alkylation side reactions. Phase-transfer catalysts like tetrabutylammonium bromide improve yields to 68–72%.
Chloroacetylation of the Secondary Amine
Reaction with Chloroacetyl Chloride
The ethyl-amino substituent undergoes acylation using chloroacetyl chloride under Schotten-Baumann conditions:
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Reagents: Chloroacetyl chloride (1.5 equiv), THF/water biphasic system
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Temperature: 0°C to reflux
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Base: Triethylamine (2.0 equiv) to scavenge HCl
Example protocol from L-proline derivatives:
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Suspend L-proline (0.174 mol) in THF (200 mL).
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Add chloroacetyl chloride (0.261 mol) dropwise at 25°C.
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Reflux for 2 hours, then quench with water.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
This method achieves near-quantitative conversion but may require chromatographic purification to remove over-acylated byproducts.
Benzyl Ester Protection Strategies
Carboxylic Acid Activation
The terminal carboxylic acid is protected as a benzyl ester to prevent side reactions during subsequent steps. Two predominant methods are employed:
Method A: Benzyl Chloroformate Coupling
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Activate the carboxylic acid with ClCOOBn (1.1 equiv) in dichloromethane.
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Add pyridine (1.5 equiv) as a base.
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Stir for 4–6 hours at 25°C.
Method B: Mitsunobu Benzylation
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React the acid with benzyl alcohol (2.0 equiv).
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Use DIAD (1.2 equiv) and triphenylphosphine (1.2 equiv) in THF.
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Stir for 12 hours at 25°C.
Stereochemical Control and Racemization Mitigation
Catalytic Hydrogenation for Cis-Selectivity
Catalytic hydrogenation of dihydro-pyrrole intermediates using Pd/C (10% wet) in methanol ensures cis-configuration of substituents. For example, hydrogenating (S)-N-Boc-2,3-dihydro-pyrrole derivatives produces (2S,4S)-pyrrolidines with 99% enantiomeric excess (ee).
Conditions:
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Catalyst: 10% Pd/C (30% w/w)
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Solvent: Methanol with 1% acetic acid
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Pressure: 1 atm H₂
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Time: 12–24 hours
Low-Temperature Alkylation
Racemization during ethyl-amino-methyl installation is minimized by:
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Conducting reactions below -30°C
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Using bulky bases like lithium hexamethyldisilazide (LHMDS)
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 (Patent EP3015456A1) | Method 2 (VulcanChem Protocol) | Method 3 (Proline-Based) |
|---|---|---|---|
| Starting Material | δ-Amino esters | Pre-formed pyrrolidine | L-proline |
| Key Step Yield | 75.6% (cyclization) | 82.3% (benzylation) | 91.9% (Boc protection) |
| Total Steps | 6 | 4 | 5 |
| Final ee | 99% | Not reported | 98.5% |
| Scale-Up Feasibility | Pilot plant validated | Lab-scale only | Multi-kilogram demonstrated |
Process Optimization and Industrial Considerations
Solvent Selection
Q & A
Basic Research Question
- NMR : - and -NMR verify substitution patterns (e.g., benzyl ester protons at δ 5.1–5.3 ppm, pyrrolidine ring protons at δ 1.5–3.0 ppm) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C18H23ClN2O3: 367.1421) .
How can computational methods guide the optimization of reaction pathways for this compound?
Advanced Research Question
- DFT Calculations : Predict intermediates in reductive amination (e.g., imine formation energy barriers) to identify rate-limiting steps .
- Docking Studies : If targeting biological activity (e.g., enzyme inhibition), model interactions between the chloroacetyl group and target proteins (e.g., cysteine proteases ).
- Solvent Screening : Use COSMO-RS simulations to select solvents that maximize solubility of intermediates (e.g., ethyl acetate vs. THF) .
What safety protocols are essential when handling 2-chloroacetyl derivatives?
Basic Research Question
- Toxicity Mitigation : 2-Chloroacetyl chloride is a lachrymator; use fume hoods and PPE (gloves, goggles) .
- Waste Disposal : Quench excess chloroacetyl chloride with ice-cold sodium bicarbonate before disposal. Segregate halogenated waste for professional treatment .
- First Aid : In case of skin contact, rinse immediately with water and consult SDS guidelines .
What strategies can address low yields in palladium-catalyzed steps during benzyl ester synthesis?
Advanced Research Question
- Catalyst Optimization : Use tert-butyl XPhos with palladium diacetate for Buchwald-Hartwig couplings; cesium carbonate enhances base stability .
- Oxygen Sensitivity : Maintain strict inert atmospheres (N2/Ar) to prevent catalyst deactivation .
- Byproduct Analysis : Monitor for debenzylation via TLC (Rf shifts) and adjust reaction times (e.g., 5.5–17 hours) .
How does the stereochemistry of the pyrrolidine ring impact biological activity?
Advanced Research Question
- Chiral Resolutions : Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers. For example, (R)-configured pyrrolidines show higher binding affinity in protease inhibition assays .
- Structure-Activity Relationships (SAR) : Modify the ethyl-amino-methyl group to assess steric effects on target engagement .
What are the limitations of using benzyl esters in prodrug design for this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
